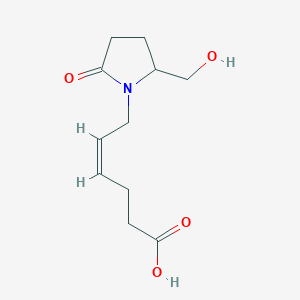
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Formation of the Hexenoic Acid Chain: The hexenoic acid chain can be synthesized through various methods, including olefination reactions or the use of Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid involves its interaction with specific molecular targets. The hydroxymethyl group and the pyrrolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hex-2-en-4-ynoic acid: Contains a carboxylic acid group along with double and triple bonds.
Octadecadienoic acid: Includes conjugated linoleic acids with similar structural features.
Uniqueness
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is unique due to its combination of a pyrrolidinone ring, a hydroxymethyl group, and a hexenoic acid chain
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(Z)-6-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hex-4-enoic acid |
InChI |
InChI=1S/C11H17NO4/c13-8-9-5-6-10(14)12(9)7-3-1-2-4-11(15)16/h1,3,9,13H,2,4-8H2,(H,15,16)/b3-1- |
InChI Key |
NSOFIBJZDAWFIR-IWQZZHSRSA-N |
Isomeric SMILES |
C1CC(=O)N(C1CO)C/C=C\CCC(=O)O |
Canonical SMILES |
C1CC(=O)N(C1CO)CC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


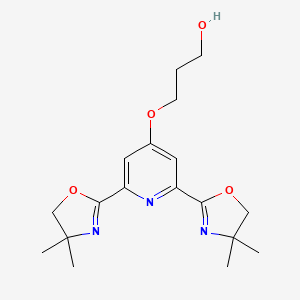
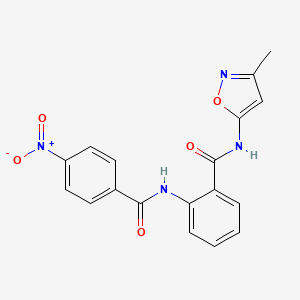

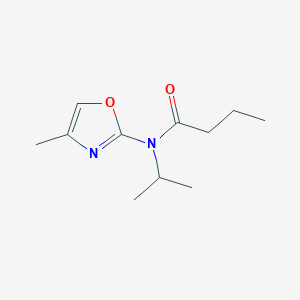


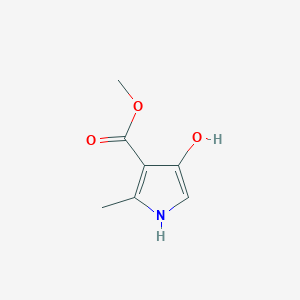
![N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine](/img/structure/B12883718.png)
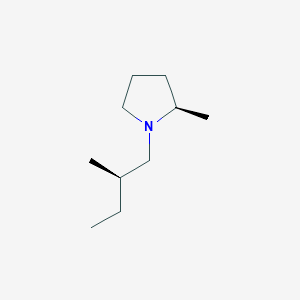
![4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)

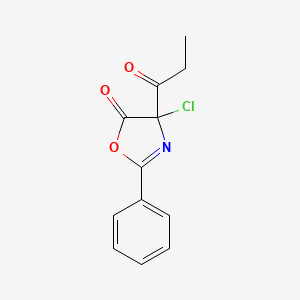
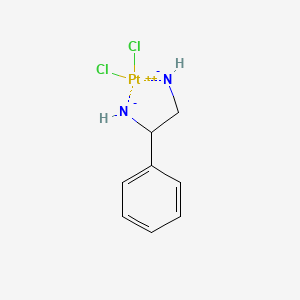
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
